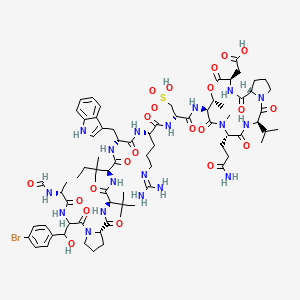
Microspinosamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microspinosamide is a cyclodepsipeptide isolated from the marine sponge Sidonops microspinosa and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a cyclodepsipeptide and an organosulfonic acid.
Aplicaciones Científicas De Investigación
Antiviral Applications
HIV Inhibition
Microspinosamide exhibits potent antiviral activity against HIV-1. In vitro assays have demonstrated that it inhibits the cytopathic effects of HIV-1 with an effective concentration (EC50) of approximately 0.2 µg/mL . This activity is attributed to its ability to interfere with viral replication processes.
Case Study: Mechanism of Action
Research indicates that this compound may inhibit HIV at multiple stages, including viral entry and replication. The compound's unique amino acid composition enhances its interaction with viral proteins, which could lead to the development of new antiviral therapies targeting HIV .
Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
- Cell Lines Tested : this compound's cytotoxic effects have been evaluated against several human cancer cell lines, including cervical (HeLa), colon (HCT116), and others.
- IC50 Values : While specific IC50 values for this compound in these studies are not extensively documented, related compounds from marine sources have exhibited significant cytotoxicity in the low micromolar range .
Marine Natural Products Context
This compound is part of a broader category of bioactive compounds derived from marine organisms. Marine sponges and other marine life are rich sources of peptides with diverse therapeutic potentials.
Comparative Analysis Table
| Compound | Source | Activity | EC50/IC50 Value |
|---|---|---|---|
| This compound | Sidonops microspinosa | HIV-1 inhibition | 0.2 µg/mL |
| Homophymine A | Homophymia sp. | Cytoprotective against HIV | 75 nM |
| Carteritin A | Stylissa carteri | Cytotoxicity in cancer cells | 0.7 µM (HeLa) |
Propiedades
Fórmula molecular |
C75H109BrN18O22S |
|---|---|
Peso molecular |
1726.7 g/mol |
Nombre IUPAC |
2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |
InChI |
InChI=1S/C75H109BrN18O22S/c1-12-75(9,10)59(91-67(107)58(74(6,7)8)90-66(106)51-22-17-31-94(51)71(111)56(89-60(100)38(4)82-36-95)57(99)40-23-25-42(76)26-24-40)68(108)84-46(32-41-34-81-44-19-14-13-18-43(41)44)62(102)83-45(20-15-29-80-73(78)79)61(101)86-48(35-117(113,114)115)63(103)88-55-39(5)116-72(112)47(33-53(97)98)85-65(105)50-21-16-30-93(50)70(110)54(37(2)3)87-64(104)49(27-28-52(77)96)92(11)69(55)109/h13-14,18-19,23-26,34,36-39,45-51,54-59,81,99H,12,15-17,20-22,27-33,35H2,1-11H3,(H2,77,96)(H,82,95)(H,83,102)(H,84,108)(H,85,105)(H,86,101)(H,87,104)(H,88,103)(H,89,100)(H,90,106)(H,91,107)(H,97,98)(H4,78,79,80)(H,113,114,115)/t38-,39-,45+,46-,47-,48-,49+,50+,51+,54-,55+,56?,57?,58+,59-/m1/s1 |
Clave InChI |
GUGALNGMVNRENE-DPOFQXJLSA-N |
SMILES isomérico |
CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)[C@@H](C)NC=O |
SMILES canónico |
CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)C(C)NC=O |
Sinónimos |
micro-spinosamide microspinosamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















